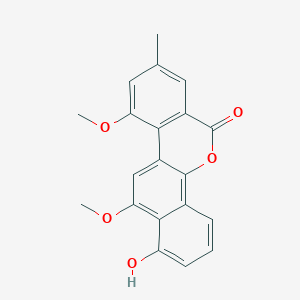
Defucogilvocarcin M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Defucogilvocarcin M, also known as this compound, is a useful research compound. Its molecular formula is C20H16O5 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The synthesis of Defucogilvocarcin M has been a focal point in organic chemistry, with various approaches being developed to create this compound efficiently. Notable methods include:
- Enzymatic Total Synthesis : A comprehensive enzymatic approach has been reported, utilizing a combination of polyketide synthase (PKS) and post-PKS enzymes. This method allows for the reconstruction of the biosynthetic pathway leading to this compound, revealing insights into its biosynthetic mechanisms and enabling further exploration of its analogs .
- Concise Chemical Synthesis : Several concise synthetic routes have been developed, including a three-component synthesis that employs a [2 + 2 + 2] cycloaddition strategy to construct the beta-phenylnaphthalene structure characteristic of this compound . These synthetic methodologies not only facilitate the production of this compound but also provide opportunities to generate derivatives for further studies.
This compound exhibits potent antitumor properties , which have been extensively studied:
- Mechanism of Action : The compound operates through a unique mechanism that involves the formation of DNA adducts, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the development of new anticancer therapies .
- Comparative Efficacy : Studies have shown that this compound is effective against various cancer cell lines, demonstrating a favorable profile compared to other known chemotherapeutics. Its low toxicity profile enhances its attractiveness as a potential therapeutic agent .
Potential Therapeutic Uses
Given its promising biological activities, this compound holds potential for various therapeutic applications:
- Cancer Treatment : The primary application is in oncology, where it may serve as a lead compound for developing new antitumor agents. Research is ongoing to evaluate its efficacy in vivo and its potential use in combination therapies to enhance treatment outcomes .
- Antibiotic Development : Some studies suggest that compounds within the gilvocarcin family may also possess antibiotic properties, opening avenues for research into their use against resistant bacterial strains .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Eigenschaften
Molekularformel |
C20H16O5 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-13-17(15(8-10)23-2)12-9-16(24-3)18-11(5-4-6-14(18)21)19(12)25-20(13)22/h4-9,21H,1-3H3 |
InChI-Schlüssel |
MVBUSXGIUAXYFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC |
Synonyme |
defucogilvocarcin M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















